molecular formula C14H21N3S B14440763 Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- CAS No. 74051-50-6

Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-

Katalognummer: B14440763
CAS-Nummer: 74051-50-6
Molekulargewicht: 263.40 g/mol
InChI-Schlüssel: DCTXKKYEFSTWBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-: is a synthetic organic compound known for its unique chemical properties and potential applications in various fields. This compound features a urea backbone substituted with an allyl group and a p-diethylaminophenyl group, along with a thio group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- typically involves the reaction of allyl isocyanate with p-diethylaminophenylthiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Urea, 1-allyl-3-(p-dimethylaminophenyl)-2-thio-
  • Urea, 1-allyl-3-(p-diethylaminophenyl)-2-oxo-
  • Thiourea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-

Uniqueness

Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the allyl and thio groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

74051-50-6

Molekularformel

C14H21N3S

Molekulargewicht

263.40 g/mol

IUPAC-Name

1-[4-(diethylamino)phenyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C14H21N3S/c1-4-11-15-14(18)16-12-7-9-13(10-8-12)17(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H2,15,16,18)

InChI-Schlüssel

DCTXKKYEFSTWBW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.